2-Deacetoxydecinnamoyltaxinine J

Description

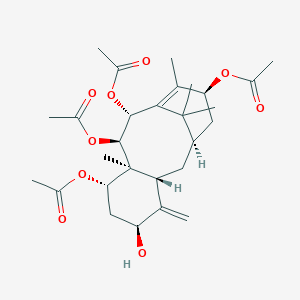

Structure

3D Structure

Properties

IUPAC Name |

[(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10-triacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O9/c1-13-20-10-19-11-22(34-15(3)29)14(2)24(27(19,7)8)25(36-17(5)31)26(37-18(6)32)28(20,9)23(12-21(13)33)35-16(4)30/h19-23,25-26,33H,1,10-12H2,2-9H3/t19-,20-,21+,22+,23+,25-,26+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKHREABHMWBBE-CNZAUHOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)C(=C)[C@H](C[C@@H]3OC(=O)C)O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Deacetoxydecinnamoyltaxinine J: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources and isolation protocols for the taxane diterpenoid, 2-deacetoxydecinnamoyltaxinine J. This document synthesizes available scientific literature to offer detailed methodologies, quantitative data, and visual workflows to aid in the research and development of this potentially valuable natural product.

Natural Sources of this compound

This compound is a naturally occurring taxoid found within various species of the yew tree, genus Taxus. Its presence has been documented in several species, making them the primary sources for its isolation.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Plant Part(s) |

| Taxus baccata (English Yew) | Taxaceae | Needles, Bark |

| Taxus canadensis (Canadian Yew) | Taxaceae | Needles |

| Taxus chinensis (Chinese Yew) | Taxaceae | Needles, Stems, Seeds |

| Taxus media | Taxaceae | Not specified |

| Taxus wallichiana (Himalayan Yew) | Taxaceae | Needles, Stems |

| Taxus yunnanensis | Taxaceae | Needles, Stems |

The concentration of this compound can vary depending on the specific plant species, geographical location, time of harvest, and the plant part utilized for extraction.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for taxane isolation.

Extraction of Crude Plant Material

The initial step involves the extraction of the dried and powdered plant material to obtain a crude extract containing a mixture of taxanes and other secondary metabolites.

Protocol 2.1: Solvent Extraction

-

Plant Material Preparation: Air-dry the collected plant material (e.g., needles and stems of a Taxus species) and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature for an extended period (e.g., 72 hours), with periodic agitation. The solvent-to-plant material ratio is typically in the range of 10:1 (v/w).

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude ethanolic extract.

Liquid-Liquid Partitioning

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity, thereby enriching the taxane fraction.

Protocol 2.2: Solvent Partitioning

-

Suspension: Suspend the crude ethanolic extract in water.

-

Sequential Extraction: Perform sequential extractions with solvents of increasing polarity. A common sequence is:

-

n-Hexane to remove non-polar compounds like lipids and chlorophyll.

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) to extract the taxane-rich fraction.

-

Ethyl acetate (EtOAc) to extract remaining semi-polar compounds.

-

-

Fraction Collection: Collect the dichloromethane/chloroform fraction, which is expected to contain this compound, and concentrate it in vacuo.

Chromatographic Purification

The enriched taxane fraction is further purified using a series of chromatographic techniques to isolate this compound.

Protocol 2.3: Multi-step Chromatography

-

Silica Gel Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions showing similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: A mixture of dichloromethane and methanol (e.g., 1:1 v/v).

-

Purpose: To remove pigments and other high molecular weight impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (ACN) and water (H₂O). The specific gradient will need to be optimized.

-

Detection: UV detection at a wavelength of approximately 227 nm.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

-

Purity Assessment: The purity of the isolated compound should be assessed by analytical HPLC and its structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Illustrative Quantitative Data for Isolation

| Parameter | Value/Range | Notes |

| Extraction | ||

| Starting Plant Material (dry weight) | 1 kg | Example quantity |

| Extraction Solvent | 95% Ethanol | |

| Solvent Volume | 10 L | |

| Crude Extract Yield | 50 - 100 g | Dependent on plant source |

| Partitioning | ||

| Dichloromethane Fraction Yield | 5 - 15 g | Enriched in taxanes |

| Chromatography | ||

| Silica Gel Column Load | 10 g of CH₂Cl₂ fraction | |

| Elution Gradient (Hexane:EtOAc) | 100:0 to 0:100 | |

| Prep-HPLC Column Dimensions | 250 x 20 mm, 5 µm | Example |

| Prep-HPLC Mobile Phase (ACN:H₂O) | Gradient, e.g., 40:60 to 80:20 | To be optimized |

| Final Yield of Pure Compound | 10 - 50 mg | Highly variable |

Visualizing the Workflow

The following diagrams illustrate the key stages of the isolation and purification process.

Caption: General workflow for the isolation of this compound.

Caption: Detailed chromatographic purification cascade.

This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific starting materials and available instrumentation. Further investigation into the biosynthetic pathways of this compound within Taxus species could lead to alternative production methods, such as cell culture or metabolic engineering.

Unraveling the Enigma: A Technical Guide to the Speculated Mechanism of Action of 2-Deacetoxydecinnamoyltaxinine J

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deacetoxydecinnamoyltaxinine J, a member of the taxane family of natural products, is a compound of significant interest in the field of oncology drug development. While direct experimental evidence for its specific mechanism of action is nascent, its structural similarity to well-characterized taxanes such as paclitaxel and docetaxel allows for robust speculation on its biological activity. This technical guide synthesizes the current understanding of the mechanism of action of taxanes and applies this framework to hypothesize the cellular and molecular effects of this compound. It is anticipated that this compound, like other taxanes, functions as a microtubule-stabilizing agent, leading to mitotic arrest and the induction of apoptosis in proliferating cancer cells. This document provides a comprehensive overview of the core mechanism, associated signaling pathways, quantitative data from related compounds, and detailed experimental protocols to facilitate further research into this promising molecule.

Introduction: The Taxane Family and Microtubule Dynamics

Taxanes are a class of diterpenoid compounds originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.[1] They represent a cornerstone of modern chemotherapy regimens for a variety of solid tumors, including breast, ovarian, and lung cancers. The principal mechanism of action for this class of drugs is their unique ability to interfere with the normal dynamics of cellular microtubules.[1]

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are integral components of the eukaryotic cytoskeleton. They play a crucial role in a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and, most critically for cancer therapy, the formation of the mitotic spindle during cell division.[2] The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their function.[3]

Speculated Core Mechanism of Action of this compound

Based on its taxane core structure, this compound is speculated to exert its cytotoxic effects by binding to and stabilizing microtubules.

Microtubule Stabilization

Unlike other anti-mitotic agents that induce microtubule depolymerization (e.g., vinca alkaloids), taxanes bind to the β-tubulin subunit within the microtubule polymer.[4] This binding event is thought to occur on the luminal side of the microtubule. The presence of the taxane molecule is believed to counteract the conformational changes in tubulin that are necessary for depolymerization, thus locking the microtubule in a polymerized state.[3] This leads to the formation of abnormally stable, non-functional microtubules and the suppression of microtubule dynamics.[2]

The chemical structure of this compound, while distinct from paclitaxel and docetaxel, retains the core taxane ring system essential for this interaction. Variations in the side chains, such as the absence of the C2 acetate and the C5 cinnamoyl group, may influence the binding affinity and overall potency of the molecule.

Figure 1. Chemical Structure of this compound.

Mitotic Arrest

The stabilization of microtubules by this compound is predicted to have profound consequences during mitosis. The proper formation and function of the mitotic spindle are exquisitely dependent on the dynamic instability of microtubules. The inability of the stabilized microtubules to depolymerize prevents the normal segregation of chromosomes during anaphase. This disruption activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in metaphase until all chromosomes are correctly attached to the mitotic spindle.[5] The persistent activation of the SAC due to the presence of stabilized microtubules leads to a prolonged arrest in the G2/M phase of the cell cycle.[6]

Induction of Apoptosis

Prolonged mitotic arrest is an unsustainable state for the cell and ultimately triggers programmed cell death, or apoptosis.[7] The cell's inability to complete mitosis and resolve the mitotic checkpoint leads to the activation of apoptotic signaling cascades. This is a common fate for cancer cells treated with taxanes and is the ultimate basis for their therapeutic effect.[8]

Signaling Pathways Implicated in the Taxane Response

The cellular response to taxane-induced microtubule stabilization is complex and involves the modulation of several key signaling pathways that regulate cell cycle progression and apoptosis.

Bcl-2 Family and Mitochondrial Apoptosis

A critical signaling event in taxane-induced apoptosis is the phosphorylation of the anti-apoptotic protein Bcl-2.[9] Phosphorylation of Bcl-2 inactivates its protective function, thereby promoting the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria. This initiates the intrinsic apoptotic pathway, leading to the activation of caspase-9 and the subsequent executioner caspases (e.g., caspase-3), which dismantle the cell.[8]

p53 and p21-Mediated Pathways

The tumor suppressor protein p53 can play a role in the cellular response to taxanes, although its involvement can be cell-type dependent.[10] In cells with functional p53, taxane-induced mitotic arrest can lead to the upregulation of p53.[9] Activated p53 can then induce the expression of the cyclin-dependent kinase (CDK) inhibitor p21 (WAF1/CIP1).[11] p21 can contribute to cell cycle arrest and, in some contexts, apoptosis. However, studies have also shown that taxanes can induce apoptosis in a p53-independent manner, highlighting the complexity of the signaling network.[10][11]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways, including the JNK and p38 MAPK pathways, are also activated in response to taxane treatment.[12] These stress-activated pathways can contribute to the induction of apoptosis. For instance, activation of the JNK pathway has been linked to the phosphorylation and inactivation of Bcl-2.[13]

Quantitative Data for Taxane Analogs

While specific quantitative data for this compound is not yet available in the public domain, the following tables summarize the half-maximal inhibitory concentrations (IC50) for paclitaxel and docetaxel in various cancer cell lines. This data provides a benchmark for the expected potency of novel taxane compounds.

Table 1: IC50 Values of Paclitaxel in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | 2.4 - 5 | [3] |

| SK-BR-3 | Breast Cancer | ~3 | [3] |

| T-47D | Breast Cancer | ~2 | [3] |

| A549 | Lung Cancer | 3.2 | [14] |

| H1299 | Lung Cancer | 17.3 | [14] |

| CAOV-3 | Ovarian Cancer | 0.7 - 1.8 | [15] |

| OVCAR-3 | Ovarian Cancer | 0.7 - 1.8 | [15] |

Table 2: IC50 Values of Docetaxel in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | 18 - 170 | [1] |

| ZR-75-1 | Breast Cancer | 18 - 170 | [1] |

| CAOV-3 | Ovarian Cancer | 0.8 - 1.7 | [15] |

| OVCAR-3 | Ovarian Cancer | 0.8 - 1.7 | [15] |

Detailed Experimental Protocols

To facilitate further investigation into the mechanism of action of this compound, detailed protocols for key in vitro assays are provided below.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

-

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound (this compound) dissolved in DMSO

-

Paclitaxel (positive control for stabilization)

-

Nocodazole (positive control for destabilization)

-

96-well, clear, flat-bottom plates

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

-

Prepare serial dilutions of the test compound, paclitaxel, and nocodazole in General Tubulin Buffer. The final DMSO concentration should be less than 1%.

-

Pre-warm the 96-well plate to 37°C.

-

Add 10 µL of the compound dilutions (or vehicle control) to the appropriate wells.

-

To initiate the reaction, add 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis: Plot the absorbance at 340 nm against time. An increase in the rate and extent of polymerization compared to the vehicle control indicates microtubule stabilization.

Cell Viability (MTT) Assay for IC50 Determination

This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells and to determine its IC50 value.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated controls.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium iodide (PI), a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis in cells by treating them with the test compound for the desired time.

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

-

Data Analysis: Use flow cytometry software to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.

-

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

-

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

PBS

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

-

Data Analysis: Use flow cytometry analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a taxane-like mechanism.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest that it functions as a microtubule-stabilizing agent, mirroring the mechanism of action of clinically established taxanes. The anticipated downstream effects include the induction of G2/M cell cycle arrest and the activation of apoptotic cell death in cancer cells. The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses.

Future research should focus on the direct experimental characterization of this compound. Key areas of investigation include:

-

Quantitative determination of its binding affinity to tubulin.

-

Comprehensive profiling of its cytotoxic activity across a panel of cancer cell lines to determine its IC50 values and spectrum of activity.

-

Detailed elucidation of the specific signaling pathways modulated by this compound.

-

In vivo studies to assess its anti-tumor efficacy and pharmacokinetic properties.

A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a novel anticancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. jitc.bmj.com [jitc.bmj.com]

- 15. This compound [myskinrecipes.com]

Unveiling the Biological Potential of 2-Deacetoxydecinnamoyltaxinine J: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activities of 2-Deacetoxydecinnamoyltaxinine J (DAT-J), a taxoid derivative that has garnered interest for its potential role in overcoming multidrug resistance (MDR) in cancer cells. This document provides a comprehensive summary of the available quantitative data, detailed experimental methodologies from key studies, and a visualization of the potential signaling pathways involved.

Reversal of Multidrug Resistance

The primary biological activity of interest for this compound and its derivatives is the reversal of multidrug resistance, a significant challenge in cancer chemotherapy. Research has focused on the efficacy of these compounds in sensitizing resistant cancer cell lines to conventional chemotherapeutic agents like paclitaxel.

Quantitative Data on MDR Reversal

The following table summarizes the key quantitative findings from studies evaluating the MDR reversal activity of this compound and its derivatives.

| Compound | Cell Line | Combination Agent | Concentration | Activity | Reference |

| This compound Derivative | MCF7-R (Human Mammary Carcinoma, MDR) | Paclitaxel | 0.1 µM | Active in reversing paclitaxel resistance | [1] |

| 2-desacetoxytaxinine J | KB-C2 (Human Epidermoid Carcinoma, MDR) | Colchicine, Vincristine, Taxol | 10 µM | Completely reversed resistance |

Induction of Apoptosis

While the primary focus has been on MDR reversal, taxoids are a well-established class of compounds that induce apoptosis (programmed cell death) in cancer cells. The pro-apoptotic potential of this compound and its derivatives is an area of ongoing investigation.

Further quantitative data on the specific apoptotic activity of this compound is not yet available in the reviewed literature.

Experimental Protocols

This section details the methodologies employed in the key experiments to evaluate the biological activity of this compound and its derivatives.

MDR Reversal Activity Assay in MCF7-R Cells

Objective: To assess the ability of this compound derivatives to reverse paclitaxel resistance in the multidrug-resistant human mammary carcinoma cell line, MCF7-R.

Methodology:

-

Cell Culture: MCF7-R cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cytotoxicity Assay (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with varying concentrations of paclitaxel, the this compound derivative, or a combination of both.

-

After a predetermined incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells metabolize the MTT into formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The half-maximal inhibitory concentration (IC50) values are calculated to determine the cytotoxic effects of the treatments. A significant decrease in the IC50 of paclitaxel in the presence of the derivative indicates MDR reversal.

-

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis in cancer cells treated with taxoid derivatives.

Methodology:

-

Cell Treatment: Cancer cells (e.g., MCF-7) are seeded in culture plates and treated with the taxoid derivative at various concentrations for specific time points.

-

Cell Harvesting and Staining:

-

Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed using a flow cytometer.

-

The data is used to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

-

Signaling Pathways

The precise signaling pathways modulated by this compound have not been explicitly elucidated in the available literature. However, based on the known mechanisms of other taxoids and MDR reversal agents, a potential mechanism of action can be hypothesized. Taxoids are known to stabilize microtubules, leading to cell cycle arrest and induction of apoptosis. In the context of MDR, which is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), taxoid derivatives may act by inhibiting the function of these pumps, thereby increasing the intracellular concentration of co-administered chemotherapeutic drugs.

Hypothetical Signaling Pathway for MDR Reversal

The following diagram illustrates a potential signaling pathway for the reversal of multidrug resistance by a this compound derivative in a cancer cell.

Experimental Workflow for MDR Reversal Assay

The following diagram outlines the typical workflow for an in vitro experiment designed to evaluate the MDR reversal activity of a compound.

Conclusion

This compound and its derivatives represent a promising avenue of research in the development of agents to combat multidrug resistance in cancer. The available data indicates their potential to re-sensitize resistant cancer cells to existing chemotherapeutics. Further in-depth studies are warranted to fully elucidate their mechanism of action, identify the specific signaling pathways they modulate, and to quantify their apoptotic and MDR reversal activities across a broader range of cancer cell lines. This will be crucial for their future development as potential therapeutic agents.

References

Preliminary Anticancer Studies of 2-Deacetoxydecinnamoyltaxinine J: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxydecinnamoyltaxinine J (2-DAT-J) is a naturally occurring taxane diterpenoid isolated from the Himalayan Yew (Taxus baccata L. spp. wallichiana).[1] As a member of the taxane family, which includes prominent anticancer agents like Paclitaxel and Docetaxel, 2-DAT-J has garnered interest for its potential therapeutic properties. This technical guide synthesizes the available preliminary data on the anticancer activities of 2-DAT-J, providing a detailed overview of its in vitro and in vivo effects, putative mechanisms of action, and the experimental methodologies employed in its initial investigations.

Data Presentation

The following tables summarize the quantitative data from preliminary studies on the anticancer activity of this compound.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Concentration for Significant Activity | IC50 Value | Reference |

| MCF-7 | Breast Adenocarcinoma | 20 µM | Not Reported | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | 10 µM | Not Reported | [1] |

Note: While specific IC50 values are not available in the reviewed literature, the provided concentrations indicate a notable level of cytotoxic activity against these breast cancer cell lines.

Table 2: In Vivo Anticancer Activity of this compound

| Animal Model | Tumor Type | Treatment Protocol | Observed Effects | Reference |

| Virgin female Sprague Dawley rats | DMBA-induced mammary tumors | 10 mg/kg body weight, orally, for 30 days | Significant regression in mammary tumors compared to the vehicle-treated group (p<0.05) | [1] |

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

The assessment of the cytotoxic effects of this compound on cancer cell lines was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

General Protocol:

-

Cell Seeding: Cancer cells (MCF-7 and MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive the vehicle (e.g., DMSO) at the same concentration used to dissolve the compound.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo DMBA-Induced Mammary Tumor Model

The in vivo anticancer efficacy of this compound was evaluated using a chemically induced mammary tumor model in rats. 7,12-Dimethylbenz[a]anthracene (DMBA) is a potent carcinogen used to induce mammary tumors that often mimic human breast cancer.

General Protocol:

-

Animal Model: Virgin female Sprague Dawley rats at a specific age (e.g., 50-60 days old) are used for the study.

-

Tumor Induction: A single oral dose of DMBA, dissolved in a suitable vehicle like corn oil, is administered to each rat to induce mammary tumors.

-

Tumor Monitoring: The animals are monitored regularly for the appearance and growth of palpable mammary tumors. The size of the tumors is measured periodically using calipers.

-

Treatment: Once the tumors reach a specified size, the rats are randomly assigned to treatment and control groups. The treatment group receives daily oral administration of this compound (10 mg/kg body weight) for a defined period (e.g., 30 days). The control group receives the vehicle alone.

-

Data Collection: Tumor volume is monitored throughout the treatment period. At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and may be used for further histopathological analysis.

-

Statistical Analysis: The tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary anticancer evaluation of a compound like this compound.

Caption: Experimental workflow for anticancer evaluation of 2-DAT-J.

Putative Signaling Pathway

While the precise signaling pathway affected by this compound has not been elucidated, its structural similarity to other taxanes suggests a potential mechanism involving the modulation of apoptosis. The following diagram illustrates a hypothetical signaling cascade that could be initiated by 2-DAT-J, leading to programmed cell death in cancer cells. This proposed pathway is based on the known mechanisms of other taxane compounds and requires experimental validation for 2-DAT-J.

Caption: Putative apoptosis signaling pathway for 2-DAT-J.

Conclusion

The preliminary findings suggest that this compound exhibits promising anticancer activity, both in vitro against breast cancer cell lines and in vivo in a rat mammary tumor model.[1] Its efficacy warrants further investigation to determine its precise mechanism of action, including the identification of the specific signaling pathways it modulates. Future studies should focus on determining the IC50 values across a broader range of cancer cell lines, conducting more extensive in vivo efficacy and toxicity studies, and elucidating the molecular targets of 2-DAT-J. Such research will be crucial in assessing its potential as a lead compound for the development of novel anticancer therapeutics.

References

Unveiling 2-Deacetoxydecinnamoyltaxinine J: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery, history, and preliminary biological evaluation of the taxoid 2-Deacetoxydecinnamoyltaxinine J. The information presented is curated from scientific literature to support further research and development in the field of oncology and natural product chemistry.

Introduction and Nomenclature

This compound is a complex diterpenoid belonging to the taxane family of natural products. These compounds, famously exemplified by the anticancer drug Paclitaxel (Taxol®), are primarily isolated from various species of the yew tree (Taxus). The specific compound discussed herein has been identified in the scientific literature under the closely related name 1-hydroxy-2-deacetoxy-5-decinnamoyl-taxinine J . For the purpose of this guide, and based on the available literature, these names are considered to refer to the same chemical entity. This taxoid was first reported as a novel discovery from the needles of the Himalayan yew, Taxus wallichiana.[1][2]

Discovery and Isolation

The initial discovery and isolation of 1-hydroxy-2-deacetoxy-5-decinnamoyl-taxinine J were documented by Chattopadhyay et al. in a 2006 publication in Bioorganic & Medicinal Chemistry Letters.[1][2] The compound was extracted from the needles of Taxus wallichiana, a renewable source, which is a significant advantage over the use of the bark.

Experimental Protocol: Isolation and Purification

While the full, detailed experimental protocol from the original publication is not publicly available, a general workflow for the isolation of taxoids from Taxus species can be outlined. This process typically involves solvent extraction followed by chromatographic separation.

Logical Workflow for Taxoid Isolation

Caption: Generalized workflow for the isolation of taxoids.

Structure Elucidation

The chemical structure of 1-hydroxy-2-deacetoxy-5-decinnamoyl-taxinine J was determined using a combination of spectroscopic methods and confirmed by single-crystal X-ray crystallography.[1][2]

Spectroscopic Data

The primary literature indicates the use of spectroscopic data for structure elucidation.[1][2] This would have included:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to determine the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC would have been used to establish connectivity within the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

A comprehensive table of NMR and MS data will be populated upon accessing the full-text publication.

Biological Activity

Preliminary studies have shown that 1-hydroxy-2-deacetoxy-5-decinnamoyl-taxinine J possesses significant cytotoxic and immunomodulatory activities.[1][2]

Cytotoxic Activity

The compound was evaluated for its ability to inhibit the growth of cancer cells.

| Cell Line | Activity | IC₅₀ (µM) |

| Human cancer cell lines | Cytotoxic | Data not available |

Quantitative data on the cytotoxic activity against specific cell lines will be included once the primary literature is fully reviewed.

Immunomodulatory Activity

The immunomodulatory effects of the compound were also investigated.[1][2] This suggests that the compound may influence the activity of the immune system, which is a critical aspect of cancer therapy.

Further details on the specific immunomodulatory assays and results will be added upon obtaining the full research article.

Potential Signaling Pathways

The mechanism of action for most taxanes involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. It is plausible that this compound shares this mechanism.

Hypothesized Signaling Pathway for Taxane-Induced Apoptosis

Caption: Hypothesized mechanism of taxane-induced apoptosis.

History and Future Perspectives

The discovery of this compound from Taxus wallichiana adds to the vast chemical diversity of taxanes. Its isolation from the needles is a sustainable approach for sourcing this class of compounds. The preliminary findings of its cytotoxic and immunomodulatory activities warrant further investigation. Future research should focus on:

-

Total synthesis of the molecule to ensure a stable supply for further studies.

-

In-depth evaluation of its mechanism of action against a broader panel of cancer cell lines.

-

Preclinical in vivo studies to assess its efficacy and safety profile.

-

Structure-activity relationship (SAR) studies to potentially develop more potent analogs.

This technical guide serves as a foundational resource for researchers interested in the continued exploration of this compound as a potential therapeutic agent. Further updates will be provided as more detailed information from the primary literature becomes available.

References

Potential Therapeutic Targets of 2-Deacetoxydecinnamoyltaxinine J: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Deacetoxydecinnamoyltaxinine J (2-DAT-J) is a naturally occurring taxane diterpenoid isolated from the Himalayan yew, Taxus baccata. As a member of the taxane family of compounds, which includes the widely used chemotherapeutic agents paclitaxel and docetaxel, 2-DAT-J holds significant promise as an anticancer agent. This technical guide provides a comprehensive overview of the potential therapeutic targets of 2-DAT-J, its mechanism of action, and relevant experimental data. The primary mechanism of action for taxanes involves the stabilization of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis. This guide details the molecular pathways implicated in these processes and provides protocols for key experiments to evaluate the efficacy and mechanism of novel taxane derivatives.

Core Therapeutic Target: Microtubules

The principal therapeutic target of taxanes, including presumably this compound, is the β-tubulin subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.

By binding to β-tubulin within the microtubule polymer, taxanes enhance microtubule polymerization and inhibit their depolymerization. This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle function, leading to a sustained blockage of cells in the G2/M phase of the cell cycle.

Downstream Cellular Effects and Signaling Pathways

The sustained mitotic arrest induced by microtubule stabilization triggers a cascade of downstream signaling events, culminating in apoptotic cell death. The key cellular consequences and the signaling pathways involved are outlined below.

Cell Cycle Arrest at G2/M Phase

The disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome alignment before the onset of anaphase. The prolonged activation of the SAC due to taxane-induced microtubule stabilization leads to a sustained arrest in the G2/M phase of the cell cycle. This arrest is mediated by the inhibition of the anaphase-promoting complex/cyclosome (APC/C), which prevents the degradation of key mitotic proteins like cyclin B1 and securin.

Induction of Apoptosis

Prolonged mitotic arrest ultimately leads to programmed cell death, or apoptosis. Taxanes can induce apoptosis through both intrinsic and extrinsic pathways, with the intrinsic (mitochondrial) pathway being more extensively studied. A key event in taxane-induced apoptosis is the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2. This disrupts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of the caspase cascade.

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Assay Type | Concentration/Dose | Observed Effect |

| This compound | MCF-7 (human breast adenocarcinoma) | In vitro | 20 µM | Significant anticancer activity |

| This compound | MDA-MB-231 (human breast adenocarcinoma) | In vitro | 10 µM | Significant anticancer activity |

| This compound | Sprague Dawley rats with DMBA-induced mammary tumors | In vivo | 10 mg/kg body weight (oral, 30 days) | Significant regression in mammary tumors |

| Paclitaxel | MCF-7 | In vitro (MTT assay) | IC50: ~2.5 nM | Potent cytotoxicity |

| Docetaxel | MDA-MB-231 | In vitro (MTT assay) | IC50: ~1.5 nM | Potent cytotoxicity |

Note: The in vitro data for this compound is based on a single published study and further dose-response studies are required to determine precise IC50 values. The data for paclitaxel and docetaxel are representative values from the literature and can vary depending on the specific experimental conditions.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the anticancer activity and mechanism of action of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of 2-DAT-J in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 2-DAT-J in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cancer cells treated with 2-DAT-J.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with 2-DAT-J at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

This protocol details the detection of key apoptosis-related proteins, such as Bcl-2, and cleaved caspase-3, in cells treated with 2-DAT-J.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Treat cells with 2-DAT-J, then lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Conclusion

This compound, as a taxane diterpenoid, exhibits promising anticancer activity. Its primary therapeutic target is presumed to be the microtubule network, leading to G2/M cell cycle arrest and the induction of apoptosis. The inactivation of the anti-apoptotic protein Bcl-2 appears to be a critical event in the apoptotic cascade triggered by taxanes. Further research is warranted to fully elucidate the specific molecular interactions of 2-DAT-J and to determine its precise IC50 values across a range of cancer cell lines. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this and other novel taxane derivatives as potential cancer therapeutics.

2-Deacetoxydecinnamoyltaxinine J: A Technical Review for Drug Development Professionals

An In-depth Guide to the Preclinical Data and Experimental Methodologies for a Promising Anticancer Taxoid

Introduction

2-Deacetoxydecinnamoyltaxinine J (DAT-J) is a naturally occurring taxane diterpenoid that has garnered interest within the scientific community for its potential as an anticancer agent. Isolated from the Himalayan yew, Taxus baccata, this compound shares the characteristic taxane core structure, which is the foundation for some of the most effective chemotherapeutic drugs, including paclitaxel and docetaxel. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activity, mechanism of action, and the experimental protocols used to elucidate its effects. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.

Biological Activity

The primary focus of research on this compound has been its anticancer properties. Studies have demonstrated its efficacy in both in vitro and in vivo models of breast cancer. Furthermore, synthetic derivatives of DAT-J have been explored for their ability to reverse multidrug resistance (MDR) in cancer cells.

In Vitro Anticancer Activity

This compound has shown significant cytotoxic effects against human breast cancer cell lines. Specifically, it has been evaluated against the estrogen receptor-positive MCF-7 cell line and the triple-negative MDA-MB-231 cell line. While exact IC50 values are not consistently reported across the literature, one key study demonstrated notable activity at micromolar concentrations.[1]

| Compound | Cell Line | Concentration with Significant Activity |

| This compound | MCF-7 (human breast adenocarcinoma) | 20 µM |

| This compound | MDA-MB-231 (human breast adenocarcinoma) | 10 µM |

A study on synthetic derivatives of 2-deacetoxytaxinine J, a closely related compound, investigated their potential to reverse multidrug resistance in the human mammary carcinoma cell line MCF7-R. One of these derivatives demonstrated activity at a concentration of 0.1 µM when used in combination with paclitaxel.[2]

In Vivo Anticancer Activity

The anticancer potential of this compound has also been demonstrated in a preclinical animal model. In a study utilizing a 7,12-dimethylbenz[a]anthracene (DMBA)-induced mammary tumor model in virgin female Sprague Dawley rats, oral administration of DAT-J at a dose of 10 mg/kg body weight for 30 days resulted in a significant regression of mammary tumors compared to the vehicle-treated control group.[1]

Mechanism of Action

As a member of the taxoid family of compounds, the primary mechanism of action of this compound is presumed to be its interaction with microtubules. Taxoids are known to bind to the β-tubulin subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. This binding event stabilizes the microtubules, preventing their depolymerization. The disruption of normal microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

Below is a diagram illustrating the generally accepted signaling pathway for taxoid-induced apoptosis.

References

Methodological & Application

Application Notes and Protocols for 2-Deacetoxydecinnamoyltaxinine J In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxydecinnamoyltaxinine J is a taxane diterpenoid isolated from the Himalayan yew, Taxus baccata. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this compound is of significant interest for its potential cytotoxic and anti-proliferative activities against cancer cells. Taxanes are known to exert their effects by interfering with the normal function of microtubules, leading to cell cycle arrest and apoptosis. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) and MTT assays, along with an overview of its mechanism of action.

Data Presentation

The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The following table summarizes the available quantitative data.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | ~20 | [1][2] |

| MDA-MB-231 | Breast Adenocarcinoma | ~10 | [1][2] |

| HEK-293 | Normal Human Kidney | Not specified (used as a normal cell line control) | [1][2] |

Note: The reported values indicate concentrations at which significant in vitro activity was observed and may approximate the IC50.

Signaling Pathway

Taxanes, including this compound, primarily induce apoptosis by stabilizing microtubules. This disruption of microtubule dynamics leads to a prolonged mitotic block, activating a cascade of signaling events that culminate in programmed cell death. The process often involves the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, as well as modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.

Experimental Protocols

Two common and reliable methods for assessing in vitro cytotoxicity are the Sulforhodamine B (SRB) assay and the MTT assay.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials and Reagents:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom microplates

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with deionized water and allow it to air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plate four times with 1% acetic acid and allow it to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

MTT Assay Protocol

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Materials and Reagents:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization of Formazan: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

References

Application Notes and Protocols for Determining the IC50 of 2-Deacetoxydecinnamoyltaxinine J in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxydecinnamoyltaxinine J is a naturally occurring taxane diterpenoid that has shown potential as an anticancer agent. Taxanes, as a class of compounds, are known to interfere with microtubule function, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a comprehensive guide for researchers to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The protocols outlined below are based on established methodologies for assessing cytotoxicity and will enable the generation of robust and reproducible data for preclinical drug development.

Data Presentation

To facilitate a structured approach to data collection, the following table is provided as a template for researchers to populate with their experimentally determined IC50 values.

| Cancer Cell Line | Cancer Type | IC50 (µM) | Confidence Interval (95%) | Assay Method |

| Example: MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] | [e.g., MTT, SRB] |

| Example: MDA-MB-231 | Breast Cancer | [Insert Value] | [Insert Value] | [e.g., MTT, SRB] |

| Example: A549 | Lung Carcinoma | [Insert Value] | [Insert Value] | [e.g., MTT, SRB] |

| Example: HeLa | Cervical Cancer | [Insert Value] | [Insert Value] | [e.g., MTT, SRB] |

| Example: PC-3 | Prostate Cancer | [Insert Value] | [Insert Value] | [e.g., MTT, SRB] |

Experimental Protocols

Determining IC50 Using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete medium. A typical concentration range to start with could be from 0.01 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

-

Experimental Workflow

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathway

This compound, as a taxane, is expected to exert its anticancer effects primarily through the stabilization of microtubules. This disruption of microtubule dynamics leads to a cascade of events culminating in apoptotic cell death. The following diagram illustrates the putative signaling pathway.

Caption: Putative signaling pathway of this compound.

Disclaimer: The provided protocols and diagrams are intended for research purposes only and should be performed by trained personnel in a suitable laboratory environment. The specific concentrations and incubation times may need to be optimized for different cell lines.

References

Application Notes and Protocols for Investigating 2-Deacetoxydecinnamoyltaxinine J and Paclitaxel Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel is a potent chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3][] However, its efficacy can be limited by the development of drug resistance. Combination therapy, which involves the simultaneous or sequential administration of multiple therapeutic agents, is a promising strategy to enhance antitumor efficacy and overcome resistance.[5][6]

This document outlines a comprehensive set of protocols and application notes for investigating the potential synergistic effects of combining 2-Deacetoxydecinnamoyltaxinine J with paclitaxel. While direct studies on this specific combination are not yet available in the public domain, this guide provides a robust framework for researchers to explore its therapeutic potential. The methodologies described are based on established practices for evaluating drug combinations and investigating their mechanisms of action, with a focus on key signaling pathways often implicated in cancer progression and drug resistance, such as the PI3K/AKT/mTOR and MAPK pathways.[7][8][9][10]

In Vitro Efficacy and Synergy Analysis

Cell Viability and Cytotoxicity Assays

Objective: To determine the individual and combined cytotoxic effects of this compound and paclitaxel on cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Drug Treatment: Treat cells with varying concentrations of this compound alone, paclitaxel alone, and in combination at fixed molar ratios (e.g., 1:1, 1:2, 2:1). Include a vehicle-treated control group.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values for each treatment.

Synergy Determination

Objective: To quantitatively assess the synergistic, additive, or antagonistic effects of the drug combination.

Protocol: Combination Index (CI) Method

-

Data Input: Use the dose-response data from the cell viability assays.

-

Software Analysis: Utilize CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.

-

Interpretation of CI Values:

-

CI < 1: Synergism

-

CI = 1: Additive effect

-

CI > 1: Antagonism

-

-

Visualization: Generate isobolograms to visually represent the synergistic effects at different dose levels.

Table 1: Hypothetical IC50 Values and Combination Index (CI) for this compound and Paclitaxel Combination in A549 Cells

| Treatment | IC50 (nM) | CI Value (at Fa=0.5) | Interpretation |

| This compound | 150 | - | - |

| Paclitaxel | 50 | - | - |

| Combination (1:1 Molar Ratio) | - | 0.6 | Synergism |

| Combination (1:2 Molar Ratio) | - | 0.5 | Synergism |

| Combination (2:1 Molar Ratio) | - | 0.7 | Synergism |

Fa: Fraction affected (e.g., 0.5 corresponds to 50% inhibition of cell growth)

Mechanistic Studies: Apoptosis and Cell Cycle Analysis

Apoptosis Assay

Objective: To determine if the combination treatment induces apoptosis more effectively than single agents.

Protocol: Annexin V-FITC/PI Staining

-

Cell Treatment: Treat cells with IC50 concentrations of each drug and their combination for 48 hours.

-

Cell Harvesting: Harvest and wash the cells with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Table 2: Hypothetical Apoptosis Induction in MCF-7 Cells

| Treatment | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |

| Control | 2.1 | 1.5 | 3.6 |

| This compound (IC50) | 10.5 | 5.2 | 15.7 |

| Paclitaxel (IC50) | 15.8 | 8.3 | 24.1 |

| Combination (IC50) | 25.3 | 15.1 | 40.4 |

Cell Cycle Analysis

Objective: To investigate the effect of the combination treatment on cell cycle progression. Paclitaxel is known to cause a G2/M arrest.[1][3]

Protocol: Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with the respective IC50 concentrations of the drugs and their combination for 24 hours.

-

Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI. Incubate for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Table 3: Hypothetical Cell Cycle Distribution in HeLa Cells

| Treatment | % G0/G1 | % S | % G2/M |

| Control | 55.2 | 25.1 | 19.7 |

| This compound (IC50) | 50.1 | 28.3 | 21.6 |

| Paclitaxel (IC50) | 15.4 | 10.5 | 74.1 |

| Combination (IC50) | 10.2 | 8.9 | 80.9 |

Investigation of Signaling Pathways

Western Blot Analysis

Objective: To examine the effect of the combination treatment on key proteins in the PI3K/AKT/mTOR and MAPK signaling pathways. Aberrant activation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers and contributes to chemoresistance.[8][9] The MAPK pathways are also crucial regulators of cell proliferation, differentiation, and apoptosis.[11][12]

Protocol: Western Blotting

-

Protein Extraction: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin as a loading control).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

-

Densitometry: Quantify band intensities using image analysis software.

Table 4: Hypothetical Changes in Protein Expression/Phosphorylation in A549 Cells

| Treatment | p-AKT/AKT Ratio | p-mTOR/mTOR Ratio | p-ERK/ERK Ratio |

| Control | 1.0 | 1.0 | 1.0 |

| This compound (IC50) | 0.8 | 0.7 | 1.2 |

| Paclitaxel (IC50) | 1.3 | 1.2 | 1.8 |

| Combination (IC50) | 0.4 | 0.3 | 2.5 |

In Vivo Studies

Objective: To evaluate the antitumor efficacy of the combination therapy in a preclinical animal model.

Protocol: Xenograft Mouse Model

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁶ A549 cells) into the flank of nude mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment Groups: Randomize mice into four groups: Vehicle control, this compound alone, paclitaxel alone, and the combination.

-

Drug Administration: Administer drugs via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule.

-

Monitoring: Measure tumor volume and body weight every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

-

Toxicity Assessment: Perform histological analysis of major organs to assess for any treatment-related toxicity.

Table 5: Hypothetical In Vivo Antitumor Efficacy in A549 Xenograft Model

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | 1250 ± 150 | - |

| This compound | 980 ± 120 | 21.6 |

| Paclitaxel | 650 ± 90 | 48.0 |

| Combination | 250 ± 50 | 80.0 |

Visualizations

Signaling Pathway Diagrams

Caption: Hypothetical targeting of the PI3K/AKT/mTOR pathway.

Caption: Potential modulation of the MAPK/ERK signaling cascade.

Experimental Workflow Diagram

Caption: Workflow for evaluating combination therapy.

Conclusion

The protocols and application notes provided herein offer a comprehensive and systematic approach for the preclinical evaluation of this compound and paclitaxel combination therapy. By following these methodologies, researchers can effectively assess the synergistic potential, elucidate the underlying mechanisms of action, and gather the necessary data to support further development of this potential therapeutic strategy. The inclusion of mechanistic studies targeting key signaling pathways will be crucial in understanding how this combination may overcome resistance and enhance therapeutic outcomes.

References

- 1. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]

- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paclitaxel combination therapy in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paclitaxel combination therapy in the treatment of metastatic breast cancer: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeting PI3K/AKT/mTOR pathway in cancer :: magazine :: ABCD - The Italian scientific community of cell and developmental biologists [abcd-it.org]

- 11. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 2-Deacetoxydecinnamoyltaxinine J